



# Preparing Stock Solutions of PD-161570: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of stock solutions of **PD-161570**, a selective inhibitor of Fibroblast Growth Factor Receptor (FGFR). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

### Introduction

**PD-161570** is a potent, ATP-competitive inhibitor of the FGF-1 receptor tyrosine kinase.[1][2][3] It demonstrates selectivity for FGFR over other receptor tyrosine kinases such as Platelet-Derived Growth Factor Receptor (PDGFR) and Epidermal Growth Factor Receptor (EGFR).[3] [4][5][6][7] Due to its role in inhibiting FGF-mediated signaling, **PD-161570** is a valuable tool in studying cellular proliferation and angiogenesis.[1][2] Proper preparation of stock solutions is the first critical step in utilizing this compound for in vitro and in vivo studies.

## **Chemical and Physical Properties**

A summary of the key chemical and physical properties of **PD-161570** is presented in the table below. This information is essential for accurate molarity calculations and understanding the compound's behavior in different solvents.



Property	Value
Chemical Name	N-[6-(2,6-Dichlorophenyl)-2-[[4- (diethylamino)butyl]amino]pyrido[2,3- d]pyrimidin-7-yl]-N'-(1,1-dimethylethyl)urea[4][5]
Molecular Formula	C26H35Cl2N7O[4][5][6]
Molecular Weight	532.51 g/mol [4][5][6]
Purity	≥97% (HPLC)[4][5][7]
CAS Number	192705-80-9[4]

## **Solubility and Storage**

Proper dissolution and storage are critical to maintaining the stability and activity of **PD-161570**.

Solvent	Maximum Concentration
DMSO	100 mM[4][7][8]
Ethanol	100 mM[4][7]
0.1N HCl (aq)	Soluble[6]

#### Storage of Stock Solutions:

- Store stock solutions at -20°C for short-term storage (up to 1 month).[2]
- For long-term storage (up to 6 months), aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[2]

## Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **PD-161570** in DMSO, a commonly used solvent for this compound.



#### Materials:

- PD-161570 powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials
- Calibrated micropipettes
- Vortex mixer
- Analytical balance

#### Procedure:

- Weighing the Compound: Accurately weigh out a specific mass of PD-161570 powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.325 mg of PD-161570.
  - Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight (g/mol)
  - Mass = 10 mmol/L x 0.001 L x 532.51 g/mol = 5.325 mg
- Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed PD-161570. For 5.325 mg, add 1 mL of DMSO.
- Mixing: Gently vortex the solution until the compound is completely dissolved. Visually
  inspect the solution to ensure there are no undissolved particulates. If necessary, brief
  sonication in a water bath can aid dissolution.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile
  microcentrifuge tubes. This prevents contamination and degradation from repeated freezethaw cycles. Store the aliquots at -20°C or -80°C as described above.

Table for Preparing Various Concentrations of **PD-161570** Stock Solutions (for 1 mg of compound):



Desired Concentration	Volume of Solvent to Add to 1 mg of PD- 161570
1 mM	1.88 mL
5 mM	0.38 mL
10 mM	0.19 mL
50 mM	0.04 mL

Note: These volumes are based on a molecular weight of 532.51 g/mol . Batch-specific molecular weights may vary slightly.[5][7]

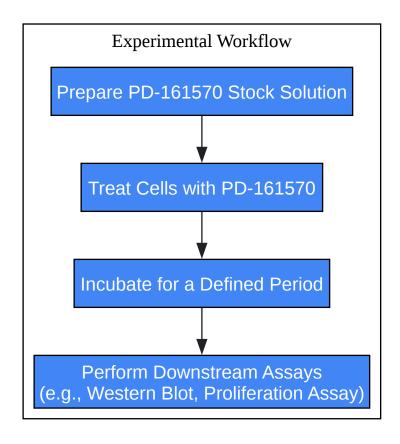
## **Biological Activity and Mechanism of Action**

**PD-161570** is a selective inhibitor of FGFR, with reported IC<sub>50</sub> values of 40 nM for FGFR1.[3] [4][5][6][8] It exhibits lower potency against PDGFR (IC<sub>50</sub> = 262 nM) and EGFR (IC<sub>50</sub> = 3700 nM).[3][4][5][6][7] The compound also inhibits c-Src tyrosine kinase, as well as BMP and TGF- $\beta$  signaling pathways.[1][2] By binding to the ATP-binding site of the receptor's kinase domain, **PD-161570** inhibits receptor autophosphorylation and downstream signaling cascades, thereby affecting cell proliferation and other FGF-dependent processes.[1][2]

## **Experimental Workflow and Signaling Pathway**

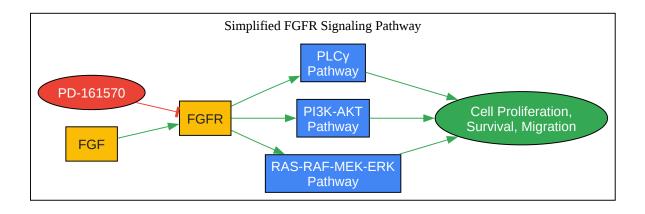
The following diagrams illustrate a typical experimental workflow for utilizing **PD-161570** and the simplified FGFR signaling pathway that it inhibits.





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A typical experimental workflow using **PD-161570**.



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Inhibition of the FGFR signaling pathway by **PD-161570**.

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